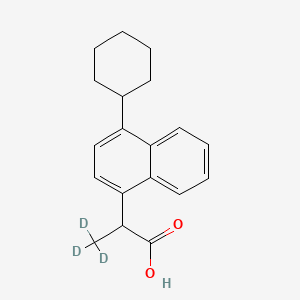

Vedaprofen-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGVMQFWFVFBX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676194 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185054-34-5 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1185054-34-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vedaprofen-d3: A Technical Overview of Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative synthesis pathway for Vedaprofen-d3. Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) from the profen class, utilized in veterinary medicine for its analgesic and anti-inflammatory properties. The deuterated isotopologue, this compound, serves as a valuable internal standard for pharmacokinetic studies and metabolic profiling due to its mass shift.

Core Chemical Properties

This compound, a deuterium-labeled version of Vedaprofen, possesses physicochemical properties that are crucial for its application in analytical and research settings. The introduction of three deuterium atoms on the methyl group of the propionic acid side chain results in a distinct mass increase, facilitating its use in mass spectrometry-based assays.

| Property | Value |

| Chemical Name | 4-Cyclohexyl-α-(methyl-d3)-1-naphthaleneacetic Acid |

| Synonyms | 2-(4-Cyclohexyl-1-naphthyl)-propionic Acid-d3, Quadrisol-d3 |

| CAS Number | 1185054-34-5 |

| Molecular Formula | C₁₉H₁₉D₃O₂ |

| Molecular Weight | 285.40 g/mol |

| Appearance | Crystalline Solid |

| Storage Temperature | 2-8°C |

| Polar Surface Area (PSA) | 37.3 Ų |

| XLogP3 | 5.7 |

| InChI Key | VZUGVMQFWFVFBX-FIBGUPNXSA-N |

| SMILES | [2H]C([2H])([2H])C(C(O)=O)c1ccc(C2CCCCC2)c3ccccc13 |

Mechanism of Action: COX Inhibition

Vedaprofen functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever. By blocking the COX pathway, Vedaprofen reduces the production of prostaglandins like PGE₂ and thromboxane B₂, thereby exerting its anti-inflammatory and analgesic effects.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 1-cyclohexylnaphthalene. The key step for isotopic labeling involves the alkylation of an intermediate with deuterated methyl iodide (CD₃I) to introduce the d3-methyl group. The following is a representative synthetic pathway.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis of this compound.

Step 1: Chloromethylation of 1-Cyclohexylnaphthalene

-

Objective: To introduce a chloromethyl group onto the naphthalene ring.

-

Procedure:

-

To a stirred solution of 1-cyclohexylnaphthalene (1.0 eq) in a suitable inert solvent such as glacial acetic acid, add paraformaldehyde (1.2 eq).

-

Add a catalytic amount of zinc chloride (ZnCl₂) (0.2 eq).

-

Bubble dry hydrogen chloride (HCl) gas through the mixture at a steady rate while maintaining the temperature at 60-70°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(chloromethyl)-4-cyclohexylnaphthalene, which may be purified by column chromatography.

-

Step 2: Cyanation of 1-(Chloromethyl)-4-cyclohexylnaphthalene

-

Objective: To convert the chloromethyl group to a cyanomethyl group, forming the nitrile intermediate.

-

Procedure:

-

Dissolve 1-(chloromethyl)-4-cyclohexylnaphthalene (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) (1.1 eq) portion-wise to the solution, ensuring the temperature does not exceed 30°C.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile.

-

Step 3: Alkylation with Deuterated Methyl Iodide

-

Objective: To deprotonate the α-carbon and perform an Sₙ2 reaction with deuterated methyl iodide to form the d3-propionitrile intermediate.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C and add a solution of 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the resulting anion solution back to 0°C and add deuterated methyl iodide (CD₃I) (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile-d3. Purify via column chromatography if necessary.

-

Step 4: Hydrolysis of the Nitrile

-

Objective: To hydrolyze the nitrile group to a carboxylic acid, yielding the final this compound product.

-

Procedure:

-

To the crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile-d3 (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

The solid product will precipitate out of the solution.

-

Filter the precipitate, wash extensively with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Vedaprofen-d3: A Theoretical Exploration in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid group, utilized in veterinary medicine to manage pain and inflammation associated with musculoskeletal disorders.[1] This guide explores the established knowledge of Vedaprofen and delves into the theoretical application of deuterium modification to create Vedaprofen-d3. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a drug's pharmacokinetic profile, a concept known as the "deuterium switch."[2] This alteration can lead to an improved therapeutic window, reduced dosing frequency, and a better safety profile. This document will serve as a comprehensive resource, amalgamating the known data on Vedaprofen with the scientific principles of deuteration to provide a foundational understanding for potential research and development of this compound.

Vedaprofen: Mechanism of Action and Pharmacokinetics

Vedaprofen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzyme system, which is crucial for prostaglandin synthesis.[3] Prostaglandins are key mediators of inflammation, pain, and fever. The (+) enantiomer of Vedaprofen is a more potent inhibitor of prostaglandin synthesis, though both enantiomers contribute to its therapeutic effects.[3]

Pharmacokinetic Profile of Vedaprofen

The pharmacokinetic properties of Vedaprofen have been studied in various animal models. A summary of key parameters is presented below.

| Parameter | Dog (Oral Gel, 0.5 mg/kg) | Horse (Intravenous, 1 mg/kg) |

| Bioavailability | 86 ± 7%[4] | - |

| Time to Peak Plasma Concentration (tmax) | 0.63 ± 0.14 h[4] | - |

| Terminal Half-life (t½) | 12.7 ± 1.7 h[4] | 350-500 minutes[3] |

| Plasma Protein Binding | > 99.5%[4] | Highly bound[3] |

| Metabolism | - | Extensively metabolized, primarily to a monohydroxylated derivative[3] |

| Excretion | - | Approximately 70% of an oral dose is excreted in the urine[3] |

Table 1: Pharmacokinetic Parameters of Vedaprofen

Enantioselective Pharmacokinetics

Vedaprofen exhibits enantioselective pharmacokinetics, meaning the two enantiomers, R(-) and S(+), are processed differently by the body. In dogs, the R(-) enantiomer is predominant in the plasma.[4] Similarly, in ponies, plasma concentrations of the R(-) enantiomer were higher and had a longer elimination half-life compared to the S(+) enantiomer.[5]

| Enantiomer | AUC (ng·h/mL) in Ponies (IV, 1 mg/kg)[5] | Cmax in Inflammatory Exudate (ng/mL) in Ponies (IV, 1 mg/kg)[5] | AUC in Inflammatory Exudate (ng·h/mL) in Ponies (IV, 1 mg/kg)[5] |

| R(-)-Vedaprofen | 7524 | 2950 | 9755 |

| S(+)-Vedaprofen | 1639 | 1534 | 4400 |

Table 2: Enantioselective Pharmacokinetics of Vedaprofen in Ponies

Experimental Protocols

Carrageenan-Induced Inflammation Model in Ponies

A key study investigating the pharmacodynamics and pharmacokinetics of Vedaprofen utilized a carrageenan-induced inflammation model in ponies.[5]

Objective: To evaluate the anti-inflammatory effects and pharmacokinetic profile of Vedaprofen in an equine model of acute inflammation.

Methodology:

-

Animal Model: Six ponies were used in a two-period cross-over study.

-

Induction of Inflammation: Carrageenan-soaked sponges were implanted subcutaneously in the neck to induce a mild acute inflammatory reaction.

-

Drug Administration: Vedaprofen was administered intravenously at a dosage of 1 mg/kg.

-

Sample Collection: Blood and inflammatory exudate samples were collected at various time points.

-

Analysis:

-

Ex vivo serum thromboxane B2 (TXB2) synthesis was measured to assess COX-1 inhibition.

-

Prostaglandin E2 (PGE2) and TXB2 levels in the inflammatory exudate were measured to assess COX-2 inhibition at the site of inflammation.

-

Plasma and exudate concentrations of Vedaprofen enantiomers were determined using high-performance liquid chromatography (HPLC).

-

Edematous swelling and leukocyte infiltration into the exudate were also quantified.

-

The Rationale for this compound: The Deuterium Switch

Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium.[6] This substitution can significantly alter the drug's metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[7]

This "deuterium switch" can lead to:

-

Decreased rate of metabolism: This can result in a longer drug half-life and increased systemic exposure.[2]

-

Reduced formation of toxic metabolites: By slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.[2]

-

Improved safety and tolerability: A more predictable metabolic profile can lead to fewer adverse effects.[8]

Potential Research Applications of this compound

While no studies on this compound have been published, its development could offer several research and therapeutic advantages:

-

Enhanced Efficacy and Duration of Action: A longer half-life could lead to more sustained therapeutic concentrations, potentially allowing for less frequent dosing and improved management of chronic inflammatory conditions.

-

Improved Safety Profile: By altering the metabolic pathway, the formation of any potential reactive metabolites of Vedaprofen could be reduced.

-

Investigation of Metabolic Pathways: this compound could be a valuable tool to study the specific metabolic pathways of Vedaprofen and the role of different cytochrome P450 enzymes in its clearance.

-

Potential for Human Use: While Vedaprofen is currently used in veterinary medicine, a deuterated version with an improved pharmacokinetic and safety profile could warrant investigation for human applications in inflammatory diseases.

Visualizing the Concepts

Vedaprofen's Mechanism of Action

References

- 1. Vedaprofen - Wikipedia [en.wikipedia.org]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pharmacodynamic and pharmacokinetic study with vedaprofen in an equine model of acute nonimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Vedaprofen-d3: A Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Vedaprofen-d3. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Properties

This compound is the deuterated form of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling makes it a valuable internal standard for analytical studies. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Name | 4-Cyclohexyl-α-(methyl-d3)-1-naphthaleneacetic acid | [1] |

| Synonyms | (±)-2-(4-Cyclohexylnaphthalen-1-yl)propionic acid-methyl-d3, Quadrisol-d3 | [1][2] |

| Molecular Formula | C₁₉H₁₉D₃O₂ | [3] |

| Molecular Weight | 285.40 g/mol | [3] |

| CAS Number | 1185054-34-5 | [3] |

| Physical State | Crystalline solid | [1] |

| Melting Point | 150 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Practically insoluble in water; Soluble in DMSO.[] (Data for Vedaprofen) | |

| Storage Temperature | -20°C Freezer | [2] |

Mechanism of Action: Cyclooxygenase-1 (COX-1) Inhibition

Vedaprofen is a selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[5] COX-1 is a constitutive enzyme that plays a key role in the synthesis of prostaglandins from arachidonic acid.[6][7] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[8] By inhibiting COX-1, Vedaprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6][7]

The signaling pathway of COX-1 inhibition is visualized in the diagram below.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for accurate and reproducible results. Below are representative methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), synthesized from established methods for Vedaprofen and other related non-steroidal anti-inflammatory drugs.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound as an analytical standard.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with formic acid, e.g., 0.1%). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Analysis Workflow:

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for the analysis of derivatized acidic drugs (e.g., a 5% phenyl-methylpolysiloxane column).

Reagents:

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Anhydrous solvent (e.g., acetonitrile, pyridine).

-

This compound reference standard.

Derivatization and Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in the anhydrous solvent.

-

Add the derivatizing agent to the sample solution.

-

Heat the mixture (e.g., at 60-70 °C for 30 minutes) to facilitate the derivatization reaction, which converts the carboxylic acid group to a more volatile silyl ester.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Logical Relationship for GC-MS Analysis:

References

Vedaprofen-d3 Analytical Standard: A Technical Guide to Commercial Availability and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the Vedaprofen-d3 analytical standard. It also details its application as an internal standard in the quantitative analysis of Vedaprofen in biological matrices, supported by a representative experimental protocol derived from published analytical methods.

Commercial Availability and Specifications

This compound, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Vedaprofen, is available as an analytical standard from several chemical suppliers. This stable isotope-labeled compound is essential for accurate quantification in mass spectrometry-based assays, serving as an ideal internal standard to correct for matrix effects and variations during sample preparation and analysis.

Below is a summary of commercially available this compound analytical standards and their general specifications. Researchers should note that while some vendors provide comprehensive Certificates of Analysis (CoA) with lot-specific data, others may offer more limited information. It is recommended to request a lot-specific CoA for detailed purity and characterization data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Format | Storage |

| Sigma-Aldrich (VETRANAL®) | This compound | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Neat | 2-8°C |

| Santa Cruz Biotechnology | This compound | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Not specified | Not specified |

| MedchemExpress | This compound | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Not specified | Not specified |

| Pharmaffiliates | This compound | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Not specified | Not specified |

| HPC Standards | D3-Vedaprofen | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Not specified | Not specified |

Note: The product from Sigma-Aldrich was listed as discontinued in some searches, yet still available for inquiry. Availability should be confirmed directly with the supplier.

Analytical Application: Quantification of Vedaprofen in Biological Matrices

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Vedaprofen residues in various biological samples, such as milk, animal tissues (muscle, liver, fat), and seafood.[1] The co-extraction and analysis of the deuterated standard with the non-labeled analyte allows for precise and accurate quantification, even at low concentrations.

Representative Experimental Protocol: LC-MS/MS Analysis of Vedaprofen in Milk

The following protocol is a synthesized methodology based on published research for the determination of Vedaprofen in milk samples.[1][2][3][4]

2.1.1. Materials and Reagents

-

Vedaprofen analytical standard

-

This compound analytical standard (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ethyl acetate

-

Sodium chloride (NaCl)

-

Ultrapure water

-

Weak anion exchange solid-phase extraction (SPE) cartridges (e.g., Bond Elut DEA)[1]

2.1.2. Sample Preparation

-

Extraction:

-

Clean-up:

-

Pass the extracted organic phase through a weak anion exchange SPE cartridge to remove interfering matrix components.[1]

-

Elute the analyte and internal standard from the cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

2.1.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative ion electrospray ionization (ESI-).[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Monitored Transitions:

-

Vedaprofen: Monitor for the precursor ion and at least two product ions.

-

This compound: Monitor for the precursor ion and at least one product ion.

-

-

Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

2.1.4. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of Vedaprofen to the peak area of this compound against the concentration of the Vedaprofen standards.

-

The concentration of Vedaprofen in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Vedaprofen in biological matrices using this compound as an internal standard.

References

- 1. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Vedaprofen-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for Vedaprofen-d3. Due to the limited publicly available stability data specifically for the deuterated form, this guide also incorporates information from its non-deuterated parent compound, Vedaprofen, to provide a broader understanding.

Core Stability and Storage Data

The stability of this compound is crucial for its use as an analytical standard and in research settings. The available data, primarily from product information and safety data sheets, provides general guidance on storage.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for Vedaprofen and its deuterated analog, this compound.

| Compound | Formulation/Use | Recommended Storage Temperature | Additional Notes |

| This compound | Analytical Standard | 2-8°C[1] | Limited shelf life; refer to the expiry date on the label.[1] |

| Vedaprofen | Veterinary Gel (Quadrisol) | No special precautions for storage.[2][3] | Do not store above 25°C.[2] |

| Vedaprofen | Veterinary Gel (Quadrisol) | - | Shelf-life after first opening: 2 months.[2][3] |

Stability in Biological Matrices

A study investigating the stability of several nonsteroidal anti-inflammatory drugs (NSAIDs) in urine provides some insight into the stability of Vedaprofen under specific conditions. The study noted that after three freeze-thaw cycles, changes were observed for diclofenac and vedaprofen.[4]

Experimental Protocols

Stability Assessment of Vedaprofen in Urine by GC-MS

The following is a summary of the methodology used to assess the stability of Vedaprofen in urine samples.[4][5]

-

Objective: To investigate the long-term, short-term, and freeze-thaw stability of various NSAIDs, including Vedaprofen, in urine.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Urine samples were used as the matrix.

-

Stability Studies:

-

Long-term stability: Assessed over a period of time to determine degradation.

-

Short-term stability: Investigated the effect of high-temperature conditions.

-

Freeze-thaw stability: Samples underwent multiple freeze-thaw cycles.

-

-

Key Findings for Vedaprofen: The study reported that diclofenac and vedaprofen showed changes after the third freeze-thaw cycle.[4]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Vedaprofen, like other NSAIDs of the propionic acid group, exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzyme system.[3] This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Prostaglandin Synthesis Pathway Inhibition

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the point of inhibition by NSAIDs like Vedaprofen.

Summary and Conclusion

The available information on the stability of this compound is limited, with the primary recommendation being refrigerated storage (2-8°C) for the analytical standard. Data on the parent compound, Vedaprofen, suggests general stability at room temperature for veterinary formulations, with a defined shelf-life after opening. The primary degradation concerns for Vedaprofen in biological matrices appear to be related to repeated freeze-thaw cycles. The mechanism of action for Vedaprofen is well-established as the inhibition of COX enzymes, a characteristic of the NSAID class. Further detailed stability studies, including forced degradation and the identification of degradation products, would be beneficial for a more complete stability profile of this compound.

References

- 1. ベダプロフェン-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Stability of nonsteroidal anti-inflammatory drugs in urine and solution: effects of degradation on analytical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Isotopic Purity of Vedaprofen-d3 for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical importance of isotopic purity for the deuterated internal standard, Vedaprofen-d3, in mass spectrometry-based bioanalytical assays. Ensuring the quality of such standards is paramount for generating accurate, reproducible, and reliable pharmacokinetic and metabolic data in drug development.

Introduction to Vedaprofen and its Deuterated Analog

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation.[2][3] In quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard for correcting analytical variability. This compound, the deuterium-labeled analog of Vedaprofen, serves this crucial role, enabling precise quantification of the parent drug in complex biological matrices.

Chemical Information:

| Compound | Chemical Formula | Molecular Weight |

| Vedaprofen | C₁₉H₂₂O₂ | 282.38 g/mol |

| This compound | C₁₉H₁₉D₃O₂ | 285.40 g/mol |

The Critical Role of Isotopic Purity in Mass Spectrometry

The isotopic purity of a deuterated internal standard refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. High isotopic purity, typically recommended to be ≥ 98%, is essential for several reasons:

-

Minimizing Cross-Talk: Impurities in the form of unlabeled or partially labeled Vedaprofen can contribute to the signal of the analyte, leading to an overestimation of its concentration.

-

Ensuring Accurate Quantification: A well-characterized internal standard with high isotopic enrichment ensures a reliable and consistent response ratio between the analyte and the standard.

-

Method Robustness: High-purity standards contribute to the overall robustness and reproducibility of the analytical method across different laboratories and studies.

Quantitative Assessment of Isotopic Purity

The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HR-MS). The following table summarizes the expected isotopic distribution for this compound with a hypothetical, yet typical, isotopic purity of 99.5%.

| Isotopologue | Description | Expected Abundance (%) |

| d₀ | Unlabeled Vedaprofen | < 0.1 |

| d₁ | Vedaprofen with one deuterium | < 0.4 |

| d₂ | Vedaprofen with two deuteriums | < 0.1 |

| d₃ | Fully labeled this compound | ≥ 99.5 |

Note: These values are representative and the actual distribution should be confirmed by analyzing the specific lot of the standard.

Experimental Protocol for Isotopic Purity Determination

This section outlines a general experimental protocol for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

4.1. Materials and Reagents

-

This compound standard

-

Vedaprofen reference standard

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid or other suitable mobile phase modifier

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

4.2. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to create working solutions at appropriate concentrations for LC-MS analysis (e.g., 1 µg/mL).

-

Prepare a similar set of solutions for the unlabeled Vedaprofen standard.

4.3. LC-MS Analysis

-

Chromatography:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.

-

Scan Mode: Full scan mode with high resolution and mass accuracy.

-

Mass Range: A range that encompasses the molecular ions of both Vedaprofen and this compound (e.g., m/z 280-290).

-

4.4. Data Analysis

-

Acquire the full scan mass spectra for both the unlabeled Vedaprofen and the this compound samples.

-

From the spectrum of the unlabeled Vedaprofen, determine the natural isotopic abundance of the M+1, M+2, and M+3 ions.

-

In the mass spectrum of the this compound sample, identify the peaks corresponding to the d₀, d₁, d₂, and d₃ isotopologues.

-

Correct the observed peak intensities for the contribution of the natural isotopic abundance of the lower isotopologues. For example, the intensity of the d₁ peak should be corrected for the natural M+1 contribution from the d₀ species.

-

Calculate the percentage of each isotopologue by dividing its corrected peak area by the sum of the peak areas for all isotopologues.

Visualizing Key Processes

5.1. Mechanism of Action: COX Inhibition Pathway

Vedaprofen, as an NSAID, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. This disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Vedaprofen inhibits COX enzymes, blocking prostaglandin synthesis.

5.2. Experimental Workflow for Isotopic Purity Assessment

The following diagram outlines the logical steps involved in determining the isotopic purity of this compound.

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

References

- 1. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. resolvemass.ca [resolvemass.ca]

Vedaprofen-d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vedaprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Vedaprofen. This document details its chemical properties, mechanism of action, and relevant experimental data, designed to support research and development activities.

Core Chemical Data

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1185054-34-5 | [1][2] |

| Molecular Formula | C₁₉H₁₉D₃O₂ | [1][3][4] |

| Molecular Weight | 285.40 g/mol | [1][3][5] |

| Synonyms | (±)-2-(4-Cyclohexylnaphthalen-1-yl)propionic acid-methyl-d3, Quadrisol-d3 | [5] |

Mechanism of Action

Vedaprofen functions as a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group.[1] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzyme system, which is critical for the synthesis of prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX, Vedaprofen effectively reduces the production of these pro-inflammatory molecules, leading to its anti-inflammatory, analgesic, and antipyretic properties.[1]

Studies have demonstrated that Vedaprofen potently inhibits the synthesis of prostaglandin E2 (PGE2) in exudate and thromboxane B2 (TXB2) in both serum and exudate.[1][6] Vedaprofen is a racemic mixture, containing both a (+) and a (-) enantiomer. Both enantiomers are therapeutically active, with the (+) enantiomer exhibiting greater potency in the inhibition of prostaglandin synthesis.[1] Some research indicates that in equine models, Vedaprofen acts as a COX-1 selective inhibitor.[7]

The following diagram illustrates the signaling pathway affected by Vedaprofen.

Pharmacokinetic Properties

Pharmacokinetic studies of Vedaprofen have been conducted in several animal models, including dogs and horses. The data reveals enantioselective pharmacokinetics.

Pharmacokinetics in Dogs

In a study involving beagle dogs administered a 0.5 mg/kg body weight dose, the following parameters were observed.[3]

| Parameter | Value (Intravenous) | Value (Oral Gel) |

| Bioavailability | - | 86 ± 7% |

| tmax | - | 0.63 ± 0.14 h |

| Terminal Half-life (t½) | 16.8 ± 2.2 h | 12.7 ± 1.7 h |

| Plasma Protein Binding | > 99.5% | > 99.5% |

| AUC Ratio (R(-)/S(+)) | 1.7 ± 0.5 | 1.9 ± 0.2 |

Pharmacokinetics in Ponies

A study in ponies with induced inflammation, following a 1 mg/kg intravenous dose, showed the following pharmacokinetic parameters for the R(-) and S(+) enantiomers.[6]

| Parameter | R(-) Enantiomer | S(+) Enantiomer |

| Mean AUC (ng·h/mL) | 7524 | 1639 |

| Exudate Cmax (ng/mL) | 2950 | 1534 |

| Exudate AUC (ng·h/mL) | 9755 | 4400 |

Experimental Protocols

In Vivo Model of Acute Inflammation in Equines

This protocol is based on a study investigating the pharmacodynamics and pharmacokinetics of Vedaprofen in an equine model of acute inflammation.[6]

Objective: To evaluate the anti-inflammatory effects and pharmacokinetic profile of Vedaprofen in ponies with carrageenan-induced inflammation.

Methodology:

-

Animal Model: Six healthy ponies are used in a crossover study design.

-

Induction of Inflammation: A mild, acute inflammatory reaction is induced by the subcutaneous implantation of carrageenan-soaked sponges in the neck region.

-

Drug Administration: Vedaprofen is administered intravenously at a dosage of 1 mg/kg.

-

Sample Collection:

-

Blood samples are collected at predetermined time points to measure plasma concentrations of Vedaprofen enantiomers and for ex vivo measurement of thromboxane B2 (TXB2) synthesis.

-

Inflammatory exudate is collected from the implanted sponges to determine the concentrations of prostaglandin E2 (PGE2) and TXB2, as well as Vedaprofen enantiomers.

-

-

Analysis:

-

Plasma and exudate concentrations of Vedaprofen enantiomers are determined using high-performance liquid chromatography (HPLC).

-

PGE2 and TXB2 levels are quantified using enzyme immunoassay (EIA).

-

The degree of edema is assessed by measuring the swelling at the site of inflammation.

-

Leukocyte infiltration into the exudate is quantified.

-

The workflow for this experimental protocol is illustrated below.

In Vitro Cyclooxygenase (COX) Selectivity Assay

This protocol outlines a general method for determining the COX-1 and COX-2 selectivity of NSAIDs in canine blood, which can be adapted for Vedaprofen.[8]

Objective: To evaluate the in vitro selectivity of Vedaprofen for inhibiting COX-1 versus COX-2 enzymes in canine whole blood.

Methodology:

-

Sample Preparation: Whole blood is collected from healthy dogs.

-

COX-1 Activity Measurement:

-

Aliquots of blood are allowed to clot to induce TXB2 production, a marker for COX-1 activity.

-

Various concentrations of Vedaprofen are added to the blood samples.

-

The concentration of TXB2 is measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity Measurement:

-

Heparinized blood samples are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.

-

Various concentrations of Vedaprofen are added to these samples.

-

The concentration of PGE2, a marker for COX-2 activity, is measured by ELISA.

-

-

Data Analysis:

-

The concentrations of Vedaprofen that inhibit 50% of the activity (IC50) for both COX-1 (measured by TXB2 inhibition) and COX-2 (measured by PGE2 inhibition) are calculated.

-

The COX-1:COX-2 selectivity ratio is determined from the IC50 values. A ratio less than 1 indicates selectivity for COX-1, while a ratio greater than 1 suggests COX-2 selectivity.

-

The logical relationship for determining COX selectivity is depicted in the following diagram.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perioperative administration of vedaprofen, tramadol or their combination does not interfere with platelet aggregation, bleeding time and biochemical variables in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vedaprofen - Wikipedia [en.wikipedia.org]

- 6. A pharmacodynamic and pharmacokinetic study with vedaprofen in an equine model of acute nonimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Vedaprofen in Equine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

The following section details the methodology for a pivotal study investigating the pharmacokinetics of vedaprofen in an equine model.

Study Design: Intravenous Administration in an Equine Model of Acute Inflammation

A study was conducted to evaluate the pharmacodynamics and enantioselective pharmacokinetics of vedaprofen following a single intravenous dose in ponies.[3]

-

Subjects: Six ponies were used in a two-period cross-over study design.[3]

-

Inflammation Model: A mild acute inflammatory reaction was induced by the subcutaneous implantation of carrageenan-soaked sponges in the neck of the ponies.[3] This allowed for the collection of inflammatory exudate to study drug penetration.

-

Drug Administration: Vedaprofen was administered intravenously at a dosage of 1 mg/kg.[3]

-

Sample Collection: Blood and inflammatory exudate samples were collected at various time points post-administration to determine the concentrations of vedaprofen enantiomers.

-

Analytical Method: The concentrations of the R(-) and S(+) enantiomers of vedaprofen in plasma and exudate were quantified using a stereospecific high-performance liquid chromatography (HPLC) assay.

Data Presentation

The quantitative pharmacokinetic data for vedaprofen and its enantiomers following intravenous administration in ponies are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Pony Plasma Following a Single Intravenous Dose (1 mg/kg)

| Parameter | R(-) Enantiomer | S(+) Enantiomer |

| AUC (ng·h/mL) | 7524 | 1639 |

| Plasma Concentration Ratio (R:S) at 5 min | 69:31 | |

| Plasma Concentration Ratio (R:S) at 3 h | 96:4 |

Data sourced from Lees et al. (1999)[3]

Table 2: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Inflammatory Exudate Following a Single Intravenous Dose (1 mg/kg) in Ponies

| Parameter | R(-) Enantiomer | S(+) Enantiomer |

| Cmax (ng/mL) | 2950 | 1534 |

| AUC (ng·h/mL) | 9755 | 4400 |

Data sourced from Lees et al. (1999)[3]

Table 3: Additional Pharmacokinetic Properties of Vedaprofen Enantiomers in Ponies

| Parameter | Observation |

| Elimination Half-Life (t½β) | Greater for R(-) vedaprofen |

| Mean Residence Time (MRT) | Greater for R(-) vedaprofen |

| Volume of Distribution (Vd) | Greater for S(+) vedaprofen |

| Plasma and Exudate Protein Binding | > 99% |

Data sourced from Lees et al. (1999)[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the pharmacokinetic study of intravenously administered vedaprofen in an equine model.

Relationship of Key Pharmacokinetic Parameters

The diagram below outlines the logical relationships between key pharmacokinetic parameters.

Discussion

The pharmacokinetic profile of vedaprofen in ponies following intravenous administration is characterized by enantioselectivity, with the R(-) enantiomer showing a longer elimination half-life and mean residence time, while the S(+) enantiomer has a larger volume of distribution.[3] Both enantiomers exhibit high protein binding in both plasma and inflammatory exudate, exceeding 99%.[3] The penetration of vedaprofen into inflamed tissue is also enantioselective, with higher concentrations of the R(-) enantiomer observed in the inflammatory exudate.[3]

A significant gap in the current body of knowledge is the absence of published pharmacokinetic data for the oral administration of vedaprofen in equine models. Although an oral gel formulation is available for horses, its bioavailability, Cmax, Tmax, and other key oral pharmacokinetic parameters in this species have not been detailed in the reviewed scientific literature.[2] Further research is warranted to elucidate the pharmacokinetic profile of orally administered vedaprofen in horses to inform optimal dosing strategies and ensure its safe and effective use in clinical practice.

References

- 1. A comparison of pre and post-operative vedaprofen with ketoprofen for pain control in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacodynamic and pharmacokinetic study with vedaprofen in an equine model of acute nonimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective pharmacokinetics of Vedaprofen

An in-depth analysis of the enantioselective pharmacokinetics of Vedaprofen reveals significant differences in the absorption, distribution, metabolism, and excretion of its (R)- and (S)-enantiomers. Vedaprofen, a chiral non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is administered as a racemic mixture, but its therapeutic effects are primarily associated with the (S)-enantiomer. A key characteristic of vedaprofen's pharmacokinetics is the unidirectional chiral inversion of the less active (R)-enantiomer to the more active (S)-enantiomer in vivo.

This guide provides a technical overview of the stereoselective disposition of vedaprofen, summarizing key pharmacokinetic data, detailing experimental methodologies, and visualizing the metabolic pathways and experimental workflows involved in its study.

Data Presentation: Pharmacokinetic Parameters

The disposition of vedaprofen enantiomers has been studied in several animal species, most notably dogs and horses. The data consistently show that while administered in equal amounts, the plasma concentrations of the two enantiomers differ significantly over time.

In Dogs

Studies in Beagle dogs following oral and intravenous administration of vedaprofen at a dosage of 0.5 mg/kg body weight show rapid absorption and high bioavailability.[1] Enantioselective analysis reveals a predominance of the R(-)-enantiomer in plasma.[1] The plasma protein binding for both enantiomers is very high, exceeding 99.5%.[1]

| Parameter | Route | Vedaprofen (Racemate) | (R)-Vedaprofen | (S)-Vedaprofen | R/S Ratio (AUC) | Source |

| Dose | IV & Oral | 0.5 mg/kg | - | - | - | [1] |

| tmax (h) | Oral | 0.63 ± 0.14 | - | - | - | [1] |

| t½ (h) | IV | 16.8 ± 2.2 | - | - | - | [1] |

| t½ (h) | Oral | 12.7 ± 1.7 | - | - | - | [1] |

| Bioavailability | Oral | 86 ± 7% | - | - | - | [1] |

| AUC Ratio | IV | - | - | - | 1.7 ± 0.5 | [1] |

| AUC Ratio | Oral | - | - | - | 1.9 ± 0.2 | [1] |

In Horses

In an equine model of acute inflammation, vedaprofen administered intravenously at 1 mg/kg demonstrated pronounced enantioselective pharmacokinetics.[2] Plasma concentrations of the R(-)-enantiomer were consistently higher than those of the S(+)-enantiomer.[2]

| Parameter | Matrix | (R)-Vedaprofen | (S)-Vedaprofen | R:S Ratio (at 3h) | Source |

| Dose | IV | 1 mg/kg | 1 mg/kg | - | [2] |

| Cmax (ng/mL) | Exudate | 2950 | 1534 | - | [2] |

| AUC (ng·h/mL) | Plasma | 7524 | 1639 | 96:4 | [2] |

| AUC (ng·h/mL) | Exudate | 9755 | 4400 | - | [2] |

| t½β | Plasma | Greater for R(-) | Lower for S(+) | - | [2] |

| Volume of Distribution | Plasma | Lower for R(-) | Greater for S(+) | - | [2] |

Experimental Protocols

The investigation of vedaprofen's enantioselective pharmacokinetics relies on specific and sensitive analytical methodologies to differentiate and quantify the (R)- and (S)-enantiomers in biological matrices.

Animal Studies and Sample Collection

-

Subjects: Studies have utilized clinically healthy animals, such as Beagle dogs and ponies.[1][2]

-

Administration: Vedaprofen is administered as a racemic mixture, typically via intravenous (IV) injection to determine baseline disposition and oral (PO) administration (e.g., as a gel) to assess absorption and bioavailability.[1]

-

Dosing: Dosages are selected based on therapeutic relevance, for instance, 0.5 mg/kg in dogs and 1.0 mg/kg in horses.[1][2]

-

Sample Collection: Serial blood samples are collected from a catheter at predefined time points post-administration. Plasma is separated by centrifugation and stored frozen until analysis.[3] In some studies, inflammatory exudate is also collected to assess drug penetration to the site of action.[2]

Analytical Methodology: Chiral HPLC

The separation and quantification of vedaprofen enantiomers are achieved using stereospecific high-performance liquid chromatography (HPLC).[1]

-

Principle: Chiral separation can be performed directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4] For profens like vedaprofen, direct separation on a CSP is common.[5]

-

Extraction: Vedaprofen is extracted from the plasma matrix. A common technique involves protein precipitation with an organic solvent (e.g., acetonitrile), followed by liquid-liquid extraction (e.g., with ethyl acetate) after acidification of the sample.[6]

-

Chromatography:

-

Column: A chiral column (e.g., ovomucoid-based) is used to resolve the enantiomers.[7]

-

Mobile Phase: The mobile phase is typically a buffered aqueous-organic mixture (e.g., potassium dihydrogen phosphate and ethanol/acetonitrile), with the pH optimized for resolution.[6][7]

-

Detection: Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detectors are used for quantification.[6][7]

-

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area from the sample chromatogram to a standard curve generated from samples with known concentrations of each enantiomer.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study on the enantioselective pharmacokinetics of vedaprofen.

Metabolic Pathway: Chiral Inversion

The key metabolic event in the enantioselective pharmacokinetics of vedaprofen, like other 2-arylpropionic acid NSAIDs, is the unidirectional chiral inversion of the (R)-enantiomer to the pharmacologically active (S)-enantiomer.[8][9] This is a multi-step enzymatic process primarily occurring in the liver.[10][11]

The process involves:

-

Activation: The carboxylic acid group of (R)-vedaprofen is activated by acyl-CoA synthetase to form a coenzyme A (CoA) thioester.[10][12]

-

Epimerization: The resulting (R)-vedaprofenoyl-CoA thioester undergoes epimerization (inversion of the chiral center) to form the (S)-vedaprofenoyl-CoA thioester, catalyzed by an epimerase.[10]

-

Hydrolysis: The (S)-vedaprofenoyl-CoA thioester is then hydrolyzed by a thioesterase to release the active (S)-vedaprofen.[10]

References

- 1. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacodynamic and pharmacokinetic study with vedaprofen in an equine model of acute nonimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of R(-) and S(+) carprofen after administration of racemic carprofen in donkeys and horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 8. researchgate.net [researchgate.net]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. In vitro study of fenoprofen chiral inversion in rat: comparison of brain versus liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral inversion of fenoprofen in horses and dogs: an in vivo-in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Vedaprofen in Plasma Using a Validated LC-MS/MS Method with Vedaprofen-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vedaprofen in plasma samples. The method utilizes Vedaprofen-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development of Vedaprofen.

Introduction

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and reliable quantification of Vedaprofen in biological matrices is crucial for evaluating its pharmacokinetic profile and ensuring its safe and effective use. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Vedaprofen in plasma. The use of this compound as an internal standard minimizes variability due to sample preparation and matrix effects, leading to highly reliable quantitative results.

Experimental Protocols

Materials and Reagents

-

Vedaprofen and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant species)

Equipment

-

Liquid chromatograph (e.g., Shimadzu Nexera X2, Agilent 1260)

-

Triple quadrupole mass spectrometer (e.g., SCIEX 5500 QTrap, Waters Xevo TQ-S)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vedaprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Vedaprofen stock solution with 50% methanol to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

To 50 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 column with a gradient elution program. The mass spectrometer is operated in negative ESI mode, monitoring the specific MRM transitions for Vedaprofen and this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Nebulizer Gas (GS1) | 55 psi |

| Turbo Gas (GS2) | 60 psi |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwelling Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| Vedaprofen | 281.1 | 237.1 | 100 | -25 | -80 |

| This compound | 284.1 | 240.1 | 100 | -25 | -80 |

Data Presentation

The method was validated for linearity, accuracy, precision, and recovery. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Table 4: Summary of Validation Data

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 1 ng/mL |

| Intra-day Precision (RSD%) | QC Low (5 ng/mL): ≤ 15% QC Mid (100 ng/mL): ≤ 15% QC High (800 ng/mL): ≤ 15% |

| Inter-day Precision (RSD%) | QC Low (5 ng/mL): ≤ 15% QC Mid (100 ng/mL): ≤ 15% QC High (800 ng/mL): ≤ 15% |

| Accuracy (% Bias) | Within ±15% for all QC levels |

| Recovery | > 85% |

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the quantification of Vedaprofen.

Caption: Experimental workflow for Vedaprofen quantification.

Application Note: Vedaprofen-d3 as an Internal Standard for Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine for its analgesic and anti-inflammatory properties.[1] Accurate quantification of Vedaprofen in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, as they exhibit similar physicochemical properties to the analyte and can compensate for variability during sample preparation and analysis.[2][3] Vedaprofen-d3, the deuterium-labeled analog of Vedaprofen, serves as an ideal internal standard for the precise and accurate determination of Vedaprofen in various biological samples.[1] This application note provides a detailed protocol for the use of this compound in the bioanalytical assay of Vedaprofen.

Principle

The bioanalytical method involves the extraction of Vedaprofen and the internal standard, this compound, from a biological matrix. Following extraction and cleanup, the analyte and internal standard are separated using liquid chromatography and detected by tandem mass spectrometry (LC-MS/MS). The concentration of Vedaprofen is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Vedaprofen and a constant concentration of this compound. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by correcting for potential variations in extraction recovery, matrix effects, and instrument response.[2]

Quantitative Data Summary

The following table summarizes the quantitative performance data for a typical LC-MS/MS method for the determination of Vedaprofen using this compound as an internal standard. The data is compiled from a study determining Vedaprofen in various livestock and seafood products.[4][5]

| Parameter | Value | Matrix |

| Linearity Range | 0.001 - 0.1 µg/mL | Various |

| Mean Recovery | 72 - 94% | Equine muscle, cattle muscle, cattle liver, cattle fat, salmon, eel, corbicula, milk, egg, buckwheat honey |

| Relative Standard Deviation (RSD) | 1.1 - 2.0% | Various |

| Limit of Quantitation (LOQ) | 0.001 - 0.007 µg/g | Various |

Experimental Protocol

This protocol describes a general procedure for the quantification of Vedaprofen in a biological matrix using this compound as an internal standard.

Materials and Reagents

-

Vedaprofen analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Ethyl acetate

-

Sodium chloride (NaCl)

-

Acidified acetone

-

Weak anion exchange solid-phase extraction (SPE) cartridges (e.g., Bond Elut DEA)

-

Biological matrix (e.g., plasma, tissue homogenate, milk)

Sample Preparation

-

Spiking: To 1 g (or 1 mL) of the biological sample, add a known and constant amount of this compound working solution. For calibration standards and quality control samples, add the appropriate amount of Vedaprofen working solution.

-

Extraction: Add acidified acetone to the sample, vortex thoroughly, and centrifuge to precipitate proteins.

-

Liquid-Liquid Re-extraction: Transfer the supernatant to a new tube. Add ethyl acetate and a saturated NaCl solution, vortex, and centrifuge to separate the layers.

-

Evaporation: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a weak anion exchange SPE cartridge.

-

Reconstitute the dried extract in an appropriate loading buffer and load it onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative ion electrospray ionization (ESI-)[4][5]

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Precursor → Product Ion Transitions:

-

Vedaprofen: To be determined based on instrument tuning

-

This compound: To be determined based on instrument tuning (typically a +3 Da shift from the parent compound)

-

-

Data Analysis

-

Integrate the peak areas for both Vedaprofen and this compound for all samples, calibration standards, and quality controls.

-

Calculate the peak area ratio of Vedaprofen to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of Vedaprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: Bioanalytical workflow for the quantification of Vedaprofen using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Vedaprofen Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to manage pain and inflammation. Accurate quantification of Vedaprofen in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the sample preparation of Vedaprofen in plasma for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The selection of a sample preparation method often depends on the desired level of cleanliness, recovery, and the analytical technique employed. The following table summarizes typical performance data for the described methods. Data for Vedaprofen is prioritized; however, where specific data is unavailable, representative data from structurally similar NSAIDs like Fenoprofen and Ibuprofen is included for comparative purposes.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte | Vedaprofen / Similar NSAIDs | Vedaprofen | Fenoprofen (similar NSAID) |

| Recovery | > 78%[1] | 72-94%[2][3] | 96.4-103.7% (Accuracy)[4] |

| Matrix Effect | Potential for significant ion suppression/enhancement | Moderate | Minimal[4] |

| Linearity Range (in plasma/sample) | Dependent on analytical method | 0.001 - 0.1 µg/mL[2][3] | 0.02 - 20 µg/mL[4] |

| Limit of Quantitation (LOQ) | Dependent on analytical method | 0.001 - 0.007 µg/g[2][3] | 0.02 µg/mL[4] |

| Relative Standard Deviation (RSD) | < 15% | 1.1 - 2.0%[2][3] | ≤ 4.3%[4] |

| Throughput | High | Medium | Medium to High (with automation) |

| Selectivity | Low | Medium | High |

| Cost per Sample | Low | Low to Medium | High |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[5][6] It is particularly suitable for high-throughput screening. Acetonitrile is a commonly used precipitating agent.[7][8]

Materials:

-

Plasma sample

-

Acetonitrile (ACN), HPLC grade, chilled

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Syringe filters (0.22 µm or 0.45 µm)

-

Autosampler vials

Protocol:

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 600 µL of chilled acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common).[8]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[5]

-

The sample is now ready for injection into the analytical instrument.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.

Materials:

-

Plasma sample

-

Acidifying agent (e.g., 1 M HCl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

Protocol:

-

Pipette 500 µL of plasma into a glass test tube.

-

Add 50 µL of 1 M HCl to acidify the sample. This helps in the extraction of acidic drugs like Vedaprofen.

-

Add 2 mL of ethyl acetate to the tube.

-

Vortex the mixture for 2 minutes to ensure efficient extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer the solution to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

SPE provides a higher degree of sample clean-up and is ideal for sensitive analytical methods.[9] It utilizes a solid sorbent to retain the analyte, while interferences are washed away. For NSAIDs like Vedaprofen, a reversed-phase (e.g., C18) or a mixed-mode cation exchange cartridge can be effective.

Materials:

-

Plasma sample

-

SPE cartridges (e.g., C18, 100 mg/1 mL)

-

SPE vacuum manifold

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 10% Methanol in water)

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

Evaporation system

-

Reconstitution solvent (mobile phase)

Protocol:

-

Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer the solution to an autosampler vial for analysis.

Method Selection and Optimization

The choice of sample preparation method will depend on the specific requirements of the assay.

-

Protein Precipitation is best for rapid analysis where high sensitivity is not the primary concern.

-

Liquid-Liquid Extraction offers a balance between cleanliness and ease of use.

-

Solid-Phase Extraction is recommended for methods requiring the lowest detection limits and highest precision, as it provides the cleanest extracts and minimizes matrix effects.[4]

It is essential to validate the chosen sample preparation method in conjunction with the analytical method to ensure it meets the required performance criteria for accuracy, precision, recovery, and matrix effects, in line with regulatory guidelines.[10][11]

References

- 1. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. agilent.com [agilent.com]

- 7. HPLC-determination of some antiinflammatory, weak analgesic and uricosuric drugs in human blood plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Determination of ibuprofen in human plasma by solid phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. fda.gov [fda.gov]